
2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(2-thiazolyl)-1H-pyridine-3-carboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
科学的研究の応用
Antileukemic Activity
2-Hydroxy-N-(1,3-thiazol-2-yl)nicotinamide and its analogs have been explored for their impact on antileukemic activity. Specifically, studies have examined how these compounds influence the effectiveness of other antileukemic agents, like 2-amino-1,3,4-thiadiazole, against transplanted mouse leukemia, showcasing their potential role in cancer treatment (Oettgen et al., 1960).
Structural and Biochemical Characterization
Research has been conducted to understand the structure and biochemical properties of this compound. These studies involve X-ray crystallography, NMR techniques, and computational analysis, helping to delineate its biological activity and potential applications (Burnett et al., 2015).
Antiproliferative and Apoptosis-Inducing Agents
New derivatives of this compound have been synthesized and tested for their antiproliferative properties against various human cancer cell lines. These compounds have shown promising results in inducing apoptosis in cancer cells (Zhang et al., 2018).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds derived from this compound. These derivatives have been found effective against a range of bacterial and fungal pathogens, suggesting their use in antimicrobial therapies (Venkatasubramanian et al., 2019).
Corrosion Inhibition
Research has also explored the use of nicotinamide derivatives, including this compound, in corrosion inhibition. These compounds have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their industrial applications (Chakravarthy et al., 2014).
特性
分子式 |
C9H7N3O2S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
2-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-7-6(2-1-3-10-7)8(14)12-9-11-4-5-15-9/h1-5H,(H,10,13)(H,11,12,14) |
InChIキー |
UBNOMSNBXDRBFA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2 |
溶解性 |
33.2 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
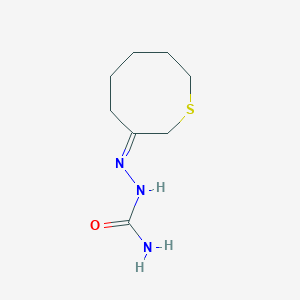
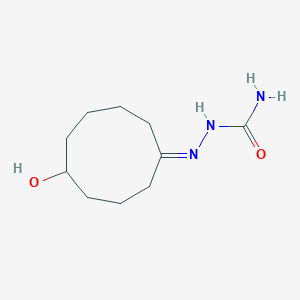
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
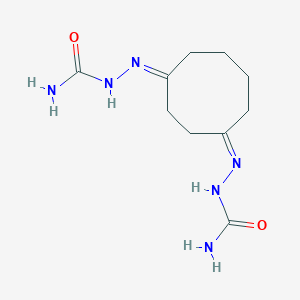
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
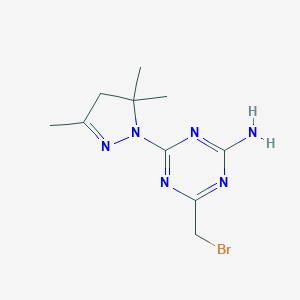
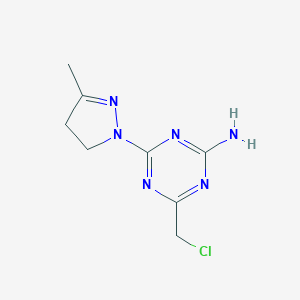
![11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296030.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
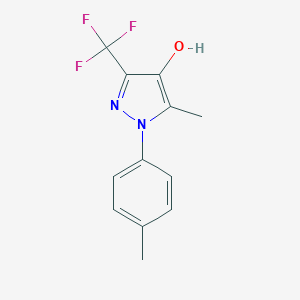
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
